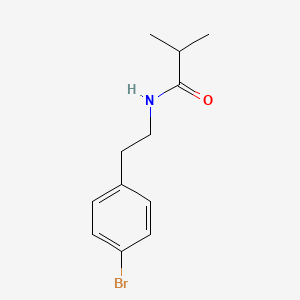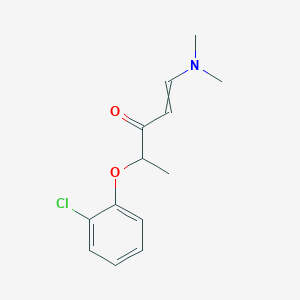![molecular formula C10H10ClN3O4 B1308879 Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate CAS No. 37522-26-2](/img/structure/B1308879.png)
Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate, commonly referred to as ECHNPA, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used for synthesizing a number of different compounds, as well as for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate and its derivatives have been widely explored in the synthesis of complex molecular systems and for structural analysis. One notable application is the regioselective synthesis of pyrrole–pyrazole systems. The treatment of alkyl 2-chloroacetoacetate with various hydrazides leads to the formation of hydrazone derivatives, which, under specific conditions, can further cyclize to form complex NH CO CH-bridged pyrrole–pyrazole systems (Attanasi et al., 2001). Additionally, the crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate has been reported, showcasing intricate molecular geometries and intermolecular interactions that could be of interest for material science and molecular engineering (Loughzail et al., 2015).
Optical and Photonic Applications
Hydrazone derivatives, including this compound, have been studied for their third-order nonlinear optical properties. These compounds, when doped into polymers like PMMA, show promising applications in photonic devices due to their reverse saturable absorption, which is a crucial parameter for optical limiting applications. Such materials can potentially be used in the development of optical limiters, switches, and modulators (Nair et al., 2022).
Molecular Docking and Biological Applications
The utilization of this compound in the synthesis of binuclear complexes has been explored for sterilization and coronavirus resistance. These complexes have shown potential in molecular docking assessments against targets such as the COVID-19 protease, suggesting possible avenues for the development of antiviral agents. The synthesized complexes were analyzed through spectroscopic methods, and their biological activities were assessed, providing valuable insights into their potential therapeutic applications (Refat et al., 2021).
Safety and Hazards
Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H302, H315, H317, H319, and H335. Precautionary statements include P261, P280, P305, P338, and P351 .
Propiedades
IUPAC Name |
ethyl 2-chloro-2-[(2-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-5-3-4-6-8(7)14(16)17/h3-6,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTJWRVHURKZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37522-26-2 |
Source


|
| Record name | Ethyl 2-chloro-2-[2-(2-nitrophenyl)hydrazinylidene]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37522-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)







![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)
![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)
![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)

